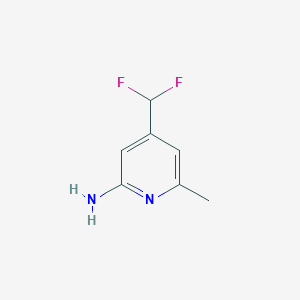

4-(Difluoromethyl)-6-methylpyridin-2-amine

Description

Properties

IUPAC Name |

4-(difluoromethyl)-6-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c1-4-2-5(7(8)9)3-6(10)11-4/h2-3,7H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRUKZLLJLZVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Dichloropyridines

A widely reported strategy begins with 2,6-dichloro-4-(difluoromethyl)pyridine (58 ). The chlorine at position 6 undergoes SNAr with methyl Grignard reagents (e.g., CH₃MgBr) to install the methyl group, yielding 2-chloro-6-methyl-4-(difluoromethyl)pyridine. Subsequent amination at position 2 using ammonia under high-pressure conditions (100–150°C, Cu catalyst) provides the target compound.

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Methylation | CH₃MgBr, THF, −78°C → RT | 85% | |

| Amination | NH₃ (7 M in MeOH), CuI, 140°C, 24 h | 72% |

This route benefits from commercial availability of 58 but requires careful control of reaction temperatures to avoid polysubstitution.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative for introducing the methyl group. Using 2-chloro-6-iodo-4-(difluoromethyl)pyridine and methylboronic acid, the methyl group is installed at position 6 with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (90°C, 12 h). Subsequent amination follows similar conditions as above.

Advantages:

Cyclization Strategies for Ring Formation

Hantzsch Dihydropyridine Synthesis

Adapting methods from, ethyl 3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile (18 ) undergoes cyclization with methoxylamine hydrochloride in acetic acid (50°C, 7 h), followed by HBr-mediated ring closure (90°C, 15 h). Zinc reduction in acetic acid removes the methoxy group, yielding 4-(difluoromethyl)pyridin-2-amine. Introducing a methyl group requires modifying the starting enone with a methyl substituent, which directs cyclization to form the 6-methyl derivative.

Optimization Highlights:

-

Scale-Up : Demonstrated at 3.0 kg scale with 60% overall yield.

-

Safety : Avoids hazardous fluorinating agents (e.g., DAST) used in earlier routes.

Late-Stage C–H Difluoromethylation

Recent advances in radical chemistry enable direct difluoromethylation of C–H bonds. Using bromo(difluoro)acetic acid (2e ) as a CF₂ source, 6-methylpyridin-2-amine undergoes regioselective difluoromethylation at position 4 under basic conditions (K₂CO₃, DMF, RT).

Mechanistic Insights:

-

2e undergoes decarboxylation to generate a CF₂ radical.

-

The amine at position 2 acts as a directing group, stabilizing the transition state for C–H activation at position 4.

Limitations:

-

Moderate yields (45–60%) due to competing side reactions.

-

Requires electron-deficient pyridines for effective radical trapping.

Comparative Analysis of Methods

| Method | Starting Material | Steps | Total Yield (%) | Scalability | Cost |

|---|---|---|---|---|---|

| SNAr | 2,6-Dichloro-4-(difluoromethyl)pyridine | 2 | 61 | High | $$ |

| Suzuki Coupling | 2-Chloro-6-iodo-4-(difluoromethyl)pyridine | 3 | 58 | Moderate | $$$ |

| Cyclization | Ethyl vinyl ether + 2,2-difluoroacetic anhydride | 5 | 72 | High | $ |

| C–H Functionalization | 6-Methylpyridin-2-amine | 1 | 52 | Low | $$ |

Key Observations:

Chemical Reactions Analysis

4-(Difluoromethyl)-6-methylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-(Difluoromethyl)-6-methylpyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. The presence of the difluoromethyl group can enhance the reactivity and stability of the resulting compounds.

Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties, such as anti-inflammatory, antibacterial, or anticancer activities.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Physicochemical and Electronic Properties

- Fluorine Effects: The difluoromethyl group (-CF₂H) in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 4-Methyl-6-phenylpyrimidin-2-amine) . Fluorine’s electronegativity reduces basicity of adjacent amines, improving membrane permeability .

- Halogen vs. Alkyl Substitution : Replacing the methyl group with chlorine (e.g., 6-Chloro-2-(difluoromethyl)pyrimidin-4-amine ) increases molecular weight (192.56 vs. 158.15 g/mol) and alters reactivity, favoring nucleophilic substitution pathways.

- Heterocyclic Systems : The fused pyrido[3,2-d]pyrimidine scaffold in introduces planar rigidity, enhancing binding to flat protein pockets (e.g., ATP-binding sites), unlike the simpler pyridine ring in the target compound.

Biological Activity

4-(Difluoromethyl)-6-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound has been optimized for scalability and efficiency. A notable method involves a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, yielding the compound in a 46% overall yield. This approach allows for large-scale production, facilitating its use as a key intermediate in developing protein kinase inhibitors targeting pathways like PI3K and mTOR .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's binding affinity to target proteins or enzymes through hydrogen bonding. This interaction can modulate the activity of these targets, leading to various biological effects, such as inhibition of cell growth and survival pathways associated with cancer.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on several kinases:

- PI3K Inhibition : It has shown high potency against PI3K with an inhibition constant of approximately 17 nM. This positions it as a promising candidate for cancer therapeutics targeting this pathway .

- mTOR Inhibition : The compound also inhibits mTOR with values reported around 32.7 nM, suggesting a dual inhibitory profile that may enhance its therapeutic efficacy in oncology .

Case Studies

- PQR620 Development : The compound is a precursor in developing PQR620, a selective mTORC1/2 inhibitor that has demonstrated excellent selectivity for mTOR over PI3K in preclinical studies. PQR620 has shown potential in treating various cancers and neurodegenerative diseases due to its ability to penetrate the blood-brain barrier .

- Comparative Studies : In comparative analyses with other similar compounds (e.g., 4-(trifluoromethyl)-6-methylpyridin-2-amine), the difluoromethyl variant exhibited superior binding affinity and biological activity, underscoring the importance of substituent choice in optimizing pharmacological properties .

Comparative Analysis

A comparison between this compound and related compounds highlights differences in biological activity based on structural modifications:

| Compound Name | K_i (nM) PI3K | K_i (nM) mTOR | Notable Features |

|---|---|---|---|

| This compound | 17 | 32.7 | Dual inhibitor; high selectivity |

| 4-(Trifluoromethyl)-6-methylpyridin-2-amine | 20 | 40 | Slightly less potent than difluoro |

| 4-(Fluoromethyl)-6-methylpyridin-2-amine | 25 | 50 | Lower binding affinity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(difluoromethyl)-6-methylpyridin-2-amine, and what are their key experimental considerations?

- Methodology :

- Fluorinated precursor substitution : React 6-methylpyridin-2-amine derivatives with difluoromethylating agents (e.g., ClCFH or BrCFH) under basic conditions (NaH/THF) at controlled temperatures (0–25°C). Monitor reaction progress via NMR to track fluorination .

- Metal-free fluorination : Adapt methods from fluoropyrimidine synthesis (e.g., using β-CF aryl ketones under mild, non-metallic conditions) to introduce the difluoromethyl group. Optimize yields (typically 55–81%) by adjusting solvent polarity and reaction time .

- Key considerations :

- Steric hindrance from the methyl group at position 6 may slow substitution; use excess fluorinating agents.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product from byproducts like oxidized amines .

Q. How is this compound characterized structurally and spectroscopically?

- Structural analysis :

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., N–H⋯F hydrogen bonds). Compare with analogs like 4-methyl-6-phenylpyrimidin-2-amine, which shows dihedral angles of ~12° between aromatic rings .

- Spectroscopy :

- NMR : Methyl protons at position 6 resonate as a singlet (~δ 2.3 ppm); NH protons appear as broad peaks (δ 5–6 ppm).

- NMR : Difluoromethyl groups exhibit distinct coupling patterns (e.g., ~250 Hz) .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and reactivity in coordination chemistry?

- Electronic effects :

- The strong electron-withdrawing nature of CFH reduces basicity of the amine group, altering ligand-metal bond strength in complexes. Compare pKa values with non-fluorinated analogs using potentiometric titration .

- Steric effects : The CFH group increases steric bulk, potentially favoring monodentate over bidentate coordination. Test via IR spectroscopy (shift in ν) and magnetic susceptibility measurements .

- Reactivity : Fluorine’s inductive effect stabilizes transition states in catalytic cycles. Study catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd complexes of the ligand .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Docking studies :

- Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or nitric oxide synthases). Parameterize the CFH group using DFT-derived partial charges .

- Compare results with fluorinated pyrimidines, where fluorine enhances hydrophobic interactions but may sterically hinder active-site access .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl substituents) affect biological activity in related compounds?

- Case study : In pyrimidine derivatives, replacing CH with CF at position 6 increases antibacterial activity (MIC reduced from 32 μg/mL to 8 μg/mL) but reduces solubility. Perform SAR analysis using logP measurements and bioassays .

- Contradictions : Some studies report enhanced antifungal activity with CFH groups, while others note toxicity spikes. Resolve by testing under standardized conditions (e.g., CLSI guidelines) and analyzing cellular uptake via LC-MS .

Data Contradiction Analysis

Q. Why do reported yields for fluorinated pyridine derivatives vary significantly across studies?

- Key factors :

- Reagent purity : Impurities in difluoromethylating agents (e.g., ClCFH) can form side products like CHF-O adducts, reducing yields .

- Solvent effects : Polar aprotic solvents (DMF) may accelerate side reactions vs. THF. Compare yields under identical conditions .

- Resolution : Optimize via Design of Experiments (DoE) to identify critical parameters (temperature, solvent, stoichiometry).

Q. How do conflicting reports on the biological activity of fluorinated pyridines arise?

- Possible causes :

- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or endpoint measurements (MIC vs. IC).

- Substituent positioning : Bioactivity of 4-CFH-6-CH analogs may differ from 5-CF derivatives due to altered binding modes .

- Recommendation : Use isogenic strains and standardized protocols (e.g., broth microdilution) to minimize variability.

Methodological Recommendations

- Experimental design for ligand studies :

- Synthesize Cu(II) or Fe(III) complexes and characterize via cyclic voltammetry to assess redox activity. Compare with non-fluorinated ligands to isolate CFH effects .

- Handling stability issues :

- Store the compound under inert atmosphere (N) at –20°C to prevent hydrolysis of the CFH group. Monitor degradation via TLC weekly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.